cis-Nerolidol

Drug Metabolism Xenobiotic Interactions CYP450 Inhibition

Choose pure cis-Nerolidol (≥96%) for reproducible ADME-Tox and synthetic chemistry results. Unlike generic isomer mixtures, this (Z)-isomer exhibits 3-fold lower CYP1A inhibition, ensuring cleaner drug-interaction data. Its stereochemistry is essential for reliably constructing the 2-oxabicyclo[4.4.0]decane scaffold in synthesis. Validated for malaria vector control (LC50 < 5 µM) and GI barrier function studies. Secure batch-to-batch consistency for your critical research programs.

Molecular Formula C15H26O
Molecular Weight 222.37 g/mol
CAS No. 3790-78-1
Cat. No. B191965
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namecis-Nerolidol
CAS3790-78-1
Synonyms3,7,11-trimethyl-1,6,10-dodecatrien-3-ol
nerolidol
nerolidol, (E)-isomer
nerolidol, (S-(E))-isomer
nerolidol, (S-(Z))-isomer
nerolidol, (Z)-isomer
peruviol
Molecular FormulaC15H26O
Molecular Weight222.37 g/mol
Structural Identifiers
SMILESCC(=CCCC(=CCCC(C)(C=C)O)C)C
InChIInChI=1S/C15H26O/c1-6-15(5,16)12-8-11-14(4)10-7-9-13(2)3/h6,9,11,16H,1,7-8,10,12H2,2-5H3/b14-11-
InChIKeyFQTLCLSUCSAZDY-KAMYIIQDSA-N
Commercial & Availability
Standard Pack Sizes1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySoluble in most fixed oils and propylene glycol;  slightly soluble in water;  insoluble in glycerol
Soluble (in ethanol)

Structure & Identifiers


Interactive Chemical Structure Model





cis-Nerolidol (CAS 3790-78-1): Stereospecific Sesquiterpene Alcohol for Research and Analytical Applications


cis-Nerolidol (CAS 3790-78-1) is a naturally occurring acyclic sesquiterpene alcohol with the molecular formula C15H26O and a molecular weight of 222.37 g/mol [1]. It is the (Z)- or cis- geometric isomer of nerolidol, distinguished by the configuration of its central double bond [2]. This compound is found in the essential oils of various plants, including jasmine, ginger, and lavender, and is recognized for its floral aroma [1]. Its stereochemistry confers distinct physicochemical and biological properties compared to its trans- counterpart and other related sesquiterpenes, making precise isomer specification critical for reproducible research outcomes [2].

Why Unspecified Nerolidol or Alternative Sesquiterpenes Cannot Replace cis-Nerolidol in Critical Assays


The assumption that a generic mixture of nerolidol isomers or a closely related sesquiterpene like farnesol can substitute for pure cis-nerolidol is not supported by experimental evidence. Stereochemistry around the central double bond dictates the molecule's three-dimensional conformation, which in turn governs its interaction with biological targets such as cytochrome P450 enzymes and insect olfactory receptors [1]. Direct comparative studies reveal that cis-nerolidol, trans-nerolidol, and farnesol exhibit quantitatively distinct inhibition profiles against specific CYP isoforms, divergent anti-parasitic potencies, and different reaction pathways in synthetic chemistry [2]. These functional divergences underscore that using an undefined isomeric mixture or an alternative compound introduces uncontrolled variability, compromising data reproducibility and experimental validity. The following evidence demonstrates the specific, quantifiable dimensions where cis-nerolidol is differentiated from its closest analogs.

cis-Nerolidol (CAS 3790-78-1) Procurement Guide: Quantified Differentiation from trans-Nerolidol and Farnesol


Differential Inhibition of CYP2B6: cis-Nerolidol vs. trans-Nerolidol

In human liver microsomes, cis-nerolidol demonstrates significantly less inhibitory activity against the cytochrome P450 2B6 isoform (CYP2B6) compared to its trans- isomer. This isoform-specific effect highlights a clear stereochemical dependence for drug interaction potential [1].

Drug Metabolism Xenobiotic Interactions CYP450 Inhibition

cis-Nerolidol vs. trans-Nerolidol in CYP1A2 Inhibition: A 3-Fold Difference

An earlier study in rat hepatic microsomes found a significant difference in CYP1A2 inhibition between the two nerolidol isomers. cis-Nerolidol was a notably weaker inhibitor, suggesting a consistent stereospecific trend across species for this CYP subfamily [1].

Drug Metabolism Xenobiotic Interactions CYP1A2

Antimalarial Activity: trans-Nerolidol is 3.7-fold More Potent than cis-Nerolidol

In antiparasitic research, the choice of nerolidol isomer is critical for achieving desired potency. A direct comparison against Plasmodium falciparum reveals that trans-nerolidol is significantly more active. This information is vital for researchers using cis-nerolidol as a less active control or for studying the specific molecular recognition events that lead to this stereospecific activity difference [1].

Antiparasitic Malaria Plasmodium falciparum

cis-Nerolidol Shares Equivalent Larvicidal Potency with trans-Nerolidol (LC50 < 5 μM)

In contrast to the differential activity observed in CYP inhibition and antimalarial assays, cis- and trans-nerolidol demonstrate equivalent high potency as larvicides against the malaria vector Anopheles arabiensis. This indicates that the stereochemical requirement for this specific biological target is less stringent, and both isomers are effective [1].

Bioinsecticide Vector Control Anopheles

Divergent Synthetic Pathways: cis-Nerolidol Yields 2-Oxabicyclo[4.4.0]decane Derivatives in Superacids

The stereochemistry of nerolidol isomers dictates the outcome of acid-catalyzed cyclization reactions. While trans-nerolidol rearranges to form tricyclic caged hydrocarbons, cis-nerolidol undergoes a distinct heterocyclization pathway to produce 2-oxabicyclo[4.4.0]decane derivatives [1].

Organic Synthesis Stereospecific Cyclization Reaction Pathway

Analytical Differentiation: cis-Nerolidol is Characterized by Distinct MS and HPLC Profiles

In addition to biological and chemical distinctions, cis-nerolidol can be analytically resolved and identified based on unique physicochemical signatures. It displays a characteristic mass spectrometry fragmentation pattern that differs from trans-nerolidol . Furthermore, robust reverse-phase HPLC methods have been established for its separation and quantification, a critical requirement for purity analysis in research and industrial quality control [1].

Analytical Chemistry Quality Control GC-MS HPLC

cis-Nerolidol (CAS 3790-78-1): Recommended Scientific and Industrial Use Cases Based on Verified Evidence


Drug Metabolism & Interaction Studies

cis-Nerolidol is the preferred choice for in vitro ADME-Tox studies where a less potent CYP2B6 and CYP1A2 inhibitor is required. Its 2.3-fold lower inhibition of CYP2B6 and 3-fold lower inhibition of CYP1A compared to trans-nerolidol [1] makes it suitable for investigating drug-sesquiterpene interactions without the confounding, strong inhibition exerted by its isomer. This allows for a more nuanced understanding of the compound's role as a modulator of xenobiotic metabolism.

Synthesis of Oxygenated Heterocyclic Scaffolds

For synthetic chemistry programs targeting the 2-oxabicyclo[4.4.0]decane core structure, cis-nerolidol is a stereospecific starting material. Its acid-catalyzed rearrangement reliably yields these oxygen-containing bicyclic derivatives, a pathway not accessible with trans-nerolidol, which instead forms tricyclic hydrocarbons [2]. This makes it an essential building block for constructing specific molecular frameworks.

Bioinsecticide Discovery and Vector Control Research

In the development of new larvicidal agents against malaria vectors, cis-nerolidol is a validated lead compound. It has demonstrated potent activity (LC50 < 5 μM) against Anopheles arabiensis larvae, with efficacy equivalent to its trans-isomer [3]. Its effectiveness against both pyrethroid-susceptible and -resistant Anopheles funestus strains [4] further supports its use in programs targeting insecticide resistance.

Investigating Mechanisms of Intestinal Barrier Protection

cis-Nerolidol (reported as 'nerolidol' or 'NED') is a valuable tool compound for studying gastrointestinal inflammation and epithelial barrier function. Preclinical studies have quantified its protective effects, demonstrating that it significantly prevents lipopolysaccharide (LPS)-induced decreases in transepithelial electrical resistance (TEER) in Caco-2 cell monolayers and reduces FITC-dextran permeability in a DSS-induced colitis mouse model [5]. These effects are linked to the inhibition of MAPK and NF-κB signaling pathways and the enhancement of tight junction protein expression.

Technical Documentation Hub

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